molecular formula C20H16ClN3O2 B11428314 6-chloro-10-(2,3-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

6-chloro-10-(2,3-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11428314
M. Wt: 365.8 g/mol
InChI Key: SMHANLSAPMMORH-UHFFFAOYSA-N
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Description

6-Chloro-10-(2,3-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a chloro group, a dimethylphenyl group, and a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-10-(2,3-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step reactions. One common method includes the condensation of appropriate anilines with chloroquinoline derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as proline to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, green chemistry principles, such as the use of aqueous ethanol as a solvent and in situ generation of catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-10-(2,3-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidoquinolines .

Scientific Research Applications

6-Chloro-10-(2,3-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-10-(2,3-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-10-(2,3-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its chloro and dimethylphenyl groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

6-chloro-10-(2,3-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C20H16ClN3O2/c1-11-6-4-8-16(12(11)2)24-17-9-5-7-15(21)13(17)10-14-18(24)22-20(26)23(3)19(14)25/h4-10H,1-3H3

InChI Key

SMHANLSAPMMORH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=C4C2=NC(=O)N(C4=O)C)C(=CC=C3)Cl)C

Origin of Product

United States

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